molecular formula C5H8N2O6 B11964988 2,2-Dinitropropyl acetate CAS No. 5917-69-1

2,2-Dinitropropyl acetate

Cat. No.: B11964988
CAS No.: 5917-69-1
M. Wt: 192.13 g/mol
InChI Key: VNEVTBQGNLOSNA-UHFFFAOYSA-N
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Description

2,2-Dinitropropyl acetate is a chemical reagent of significant interest in specialized materials research, particularly in the field of energetic polymers. While specific studies on this exact compound are not readily available, its structure and properties can be inferred from closely related members of the 2,2-dinitropropyl compound family, such as bis(2,2-dinitropropyl) acetal (BDNPA) and bis(2,2-dinitropropyl) formal (BDNPF). These compounds are well-studied as eutectic mixtures (NP) that serve as critical plasticizers and stabilizers in polymer-bonded explosives (PBXs), like PBX 9501 . The primary research value of this compound lies in its potential application as a model compound or a precursor in synthetic chemistry. Researchers may utilize it to investigate decomposition pathways common to nitroplasticizers. Current literature on related compounds has moved beyond the traditional nitrous acid elimination (NAE) theory and now identifies hydrolysis of the acetal/formal group and radical-based homolysis of the C–N bond as the dominant degradation mechanisms . Studying this compound could provide further insights into the stability and compatibility of high-energy materials under various environmental conditions, such as exposure to heat and moisture . This product is intended For Research Use Only. It is strictly for industrial applications or scientific research and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5917-69-1

Molecular Formula

C5H8N2O6

Molecular Weight

192.13 g/mol

IUPAC Name

2,2-dinitropropyl acetate

InChI

InChI=1S/C5H8N2O6/c1-4(8)13-3-5(2,6(9)10)7(11)12/h3H2,1-2H3

InChI Key

VNEVTBQGNLOSNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Dinitropropyl Acetate and Precursor Intermediates

Synthetic Routes to 2,2-Dinitropropanol (B8780482) (DNPOH)

The production of 2,2-dinitropropanol is a critical step, with two principal methods having been historically employed: oxidative nitration and adaptations of the Ter Meer process. osti.govresearchgate.net Both pathways utilize nitroethane as a common starting material and converge on 1,1-dinitroethane (B1361779) as a key intermediate, which is then condensed with formaldehyde (B43269) to yield the final alcohol. researchgate.net

Oxidative Nitration Strategies and Their Mechanistic Investigations

Oxidative nitration provides a direct route to gem-dinitro compounds from their corresponding nitroalkanes. In the context of DNPOH synthesis, this involves the conversion of nitroethane to 1,1-dinitroethane. One of the seminal methods in this area was developed by Kaplan and Schechter, which utilizes the reaction of a nitroalkane salt with a nitrite (B80452) salt in the presence of an oxidizing agent. researchgate.net

A common procedure involves treating the sodium salt of nitroethane (ethylnitronate) with sodium nitrite and an oxidizing agent like silver nitrate. researchgate.net The reaction proceeds as follows:

CH₃CH=NO₂⁻Na⁺ + 2AgNO₃ + NaNO₂ → CH₃C(NO₂)₂H + 2Ag⁰ + 2NaNO₃

Mechanistic investigations suggest that these reactions can proceed through radical pathways. The oxidation of the nitronate anion generates a radical intermediate which can then react with nitrogen dioxide (formed in situ or from the nitrite) to yield the gem-dinitro compound. The choice of oxidant and reaction conditions is crucial to favor the desired C-N bond formation over competing side reactions. To mitigate the costs and waste associated with chemical oxidants, electrochemical approaches have been explored. researchgate.net These methods use the anode of an electrochemical cell as the oxidant source, often employing a reversible chemical mediator like the Fe(CN)₆³⁻/⁴⁻ couple to facilitate the oxidative nitration of nitroethane. researchgate.net

Adaptations and Refinements of the Ter Meer Process for Dinitropropanol

The Ter Meer process offers an alternative route to 1,1-dinitroethane, the precursor to DNPOH. osti.govresearchgate.net The classical Ter Meer reaction involves the reaction of a 1-halo-1-nitroalkane with a nitrite salt. The mechanism is proposed to initiate with the deprotonation of the nitroalkane to form a carbanion, followed by nucleophilic displacement of the halide by the nitrite ion.

For the synthesis of 1,1-dinitroethane, this would typically start with 1-chloro-1-nitroethane. This intermediate is then converted to a salt of 1,1-dinitroethane, which is subsequently used in the condensation with formaldehyde to produce DNPOH. researchgate.net This route avoids the use of expensive silver salts, making it a more economically attractive option for large-scale production. preterhuman.net

Refinements to the process have focused on optimizing reaction conditions to improve yields and minimize the formation of byproducts. The choice of base is critical; strong bases can promote undesirable side-reactions, whereas weaker bases like alkali metal carbonates often lead to higher yields. The process typically involves multiple steps, and while it can be more cost-effective, it may also present more complex purification challenges compared to the oxidative nitration route. preterhuman.net

Esterification and Acetal (B89532)/Formal Linkage Formation Techniques

The conversion of 2,2-dinitropropanol to 2,2-dinitropropyl acetate (B1210297) is achieved through esterification. The principles for this transformation can be effectively inferred from analogous acid-catalyzed reactions of DNPOH, such as the formation of bis(2,2-dinitropropyl)acetal (BDNPA). google.comgoogle.com In these reactions, an acid catalyst facilitates the condensation of the hydroxyl group of DNPOH with an acylating agent (for acetate synthesis) or an aldehyde source (for acetal synthesis).

Acid-Catalyzed Condensation Approaches Utilizing 2,2-Dinitropropanol

Acid-catalyzed condensation is a standard method for forming esters. The reaction involves the protonation of the acylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) by an acid catalyst, which increases its electrophilicity. The alcohol (DNPOH) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a leaving group (e.g., acetic acid or hydrochloric acid) yields the ester product. Given the sterically hindered and electron-deficient nature of the tertiary alcohol in DNPOH, a strong acid catalyst is generally required to promote the reaction.

A key consideration in these reactions is the control of temperature to inhibit the formation of byproducts. For the analogous acetal synthesis, reaction temperatures are typically maintained between -30 °C and 30 °C. google.com Upon completion, the reaction is quenched with water to remove the acid catalyst and any water-soluble reactants or byproducts. google.com

Lewis acids are effective catalysts for esterification reactions as they can activate the acylating agent by coordinating to a carbonyl oxygen. A variety of Lewis acids have been shown to be effective in catalyzing the reaction of 2,2-dinitropropanol with carbonyl compounds. google.com These catalysts are particularly useful for reactions involving sterically hindered alcohols.

The mechanism of Lewis acid catalysis involves the formation of a complex between the Lewis acid and the acylating agent (e.g., acetic anhydride). This complexation increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of DNPOH.

Table 1: Potential Lewis Acid Catalysts for the Synthesis of 2,2-Dinitropropyl Acetate This table is based on catalysts used for the analogous synthesis of bis(2,2-dinitropropyl)acetal. google.com

Catalyst NameChemical Formula
Boron trifluorideBF₃
Boron trifluoride etherateBF₃·O(Et)₂
Boron trichlorideBCl₃
Boron tribromideBBr₃
Tin(IV) fluorideSnF₄
Tin(IV) chlorideSnCl₄
Tin(IV) bromideSnBr₄
Titanium(III) chlorideTiCl₃
Titanium(IV) chlorideTiCl₄
Titanium(III) bromideTiBr₃
Titanium(IV) bromideTiBr₄

An example from the analogous acetal synthesis involves mixing 2,2-dinitropropanol with the carbonyl source and cooling the solution before slowly adding a Lewis acid catalyst such as boron trifluoride etherate over a period of time while maintaining a low temperature (e.g., 0 °C to 5 °C). google.com A similar approach would be applicable for the synthesis of the acetate, using an acylating agent like acetic anhydride in place of the aldehyde.

Protic acids, or Brønsted-Lowry acids, are also commonly used as catalysts in esterification reactions. These acids function by protonating the carbonyl oxygen of the acylating agent, thereby activating it for nucleophilic attack by the alcohol.

The general mechanism, known as the Fischer-Speier esterification, is an equilibrium process. To drive the reaction towards the formation of the ester, it is often necessary to use an excess of one of the reactants or to remove the water or other byproduct that is formed. In the case of using acetic anhydride as the acylating agent, the byproduct is acetic acid, which does not need to be removed during the reaction.

Table 2: Potential Protic Acid Catalysts for the Synthesis of this compound This table is based on catalysts used for the analogous synthesis of bis(2,2-dinitropropyl)acetal. google.com

Catalyst NameChemical Formula
Sulfuric acidH₂SO₄
Hydrochloric acidHCl
Phosphoric acidH₃PO₄
Hydrobromic acidHBr

The selection of the protic acid catalyst and the reaction conditions, such as temperature and reaction time, will depend on the specific reactivity of 2,2-dinitropropanol and the chosen acylating agent. As with Lewis acid catalysis, careful temperature control is essential to minimize the potential for degradation and byproduct formation. google.com

Non-Solvent Process Optimization for Dinitropropyl Ester Synthesis

The advancement of non-solvent processes for the synthesis of dinitropropyl esters represents a significant step towards more efficient and potentially safer manufacturing protocols. Research in this area focuses on maximizing yield and purity by carefully controlling reaction parameters without the use of traditional solvents. A key example can be found in the synthesis of the related compound bis(2,2-dinitropropyl)acetal (BDNPA), where 2,2-dinitropropanol (DNPOH) is reacted with an acetaldehyde (B116499) source in the presence of an acid catalyst. google.com

Optimization of this non-solvent process involves several critical factors. The reaction temperature is maintained between -30°C and 30°C to inhibit the formation of byproducts. google.com The choice of catalyst is also crucial, with Lewis acids or protic acids being effective. google.com Following the reaction, the mixture is quenched with water and washed with an aqueous hydroxide (B78521) solution. This step is designed to neutralize the acid catalyst and solubilize unreacted 2,2-dinitropropanol and other aqueous-soluble impurities. google.com The final product is then extracted using a solvent like methyl tert-butyl ether (MTBE), which is subsequently evaporated to yield the purified product with a yield of at least 50% based on the initial amount of 2,2-dinitropropanol. google.com

Table 1: Parameters for Non-Solvent Synthesis of a Dinitropropyl Ester Derivative

ParameterDescriptionSource
Primary Reactant2,2-dinitropropanol (DNPOH) google.com
Secondary ReactantAcetaldehyde source (e.g., acetaldehyde, paraldehyde) google.com
CatalystLewis acid (e.g., BF₃·O(Et)₂) or protic acid google.com
TemperatureControlled between -30°C and 30°C to minimize byproduct formation google.com
Quenching AgentWater google.com
Washing SolutionAqueous hydroxide solution to neutralize acid and remove impurities google.com
Extraction SolventMethyl tert-butyl ether (MTBE) or equivalent google.com

Chromatographic and Spectroscopic Methods in Synthetic Route Verification (Research-Oriented)

The verification of synthetic routes for this compound and related compounds relies heavily on sophisticated analytical techniques. Chromatographic and spectroscopic methods are indispensable for confirming the identity, purity, and stability of the target molecules and their intermediates.

Chromatographic Methods: Liquid Chromatography (LC) and Gas Chromatography (GC) are primary techniques for separating components of a reaction mixture. For thermally labile compounds like dinitropropyl esters, LC is often preferred. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer is a powerful tool for analysis. osti.govosti.gov Research on related compounds utilizes reverse-phase columns, such as a Phenomenex Kinetex C8, with mobile phases typically consisting of ammonium (B1175870) acetate in water and a mixture of acetonitrile (B52724) and methanol. nih.govacs.org

To mitigate thermal decomposition often encountered in GC, specialized injection techniques have been developed. The use of a programmable temperature vaporizer (PTV) inlet allows for the analysis of thermally sensitive compounds by minimizing their residence time at high temperatures. nih.gov

Spectroscopic Methods: Mass Spectrometry (MS), particularly tandem MS (MS²), is crucial for structural elucidation. The fragmentation patterns observed in MS² spectra provide signatures for specific molecules. For instance, in the analysis of related nitro compounds, the high electronegativity of the nitro (NO₂) groups leads to strong signals in negative electrospray ionization (ESI-) mode. nih.govacs.org Common fragmentation behaviors include the loss of small radicals such as NO, NO₂, and OH. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique, used to validate the synthesis of precursor molecules like 2,2-dinitropropanol (DNPOH). osti.govosti.govresearchgate.net NMR provides detailed information about the chemical structure and environment of atoms within a molecule, confirming that the desired synthesis has occurred.

Table 2: Analytical Methods for Verification of Dinitropropyl Compounds

TechniqueSpecific MethodApplication in Synthetic VerificationSource
ChromatographyLC-QTOFSeparation and identification of main products, intermediates, and degradation products. osti.govnih.govacs.org
GC-HRMS with PTV InletAnalysis of volatile and semi-volatile compounds while minimizing thermal decomposition. nih.gov
SpectroscopyMass Spectrometry (MS²)Structural elucidation through analysis of characteristic fragmentation patterns (e.g., loss of NO₂). nih.govacs.org
Nuclear Magnetic Resonance (NMR)Confirmation of the chemical structure of synthesized intermediates and final products. osti.govresearchgate.net

Computational Design and Prediction of Novel Synthetic Pathways

The design and prediction of new synthetic routes for specialized molecules like this compound are increasingly benefiting from computational chemistry. These approaches aim to accelerate the discovery of more efficient, economical, and safer synthesis pathways by modeling chemical reactions and predicting their outcomes before any lab work is initiated.

Rule-Based Retrosynthesis: One major area of computational synthesis design involves rule-based systems. These platforms use vast databases of known chemical reactions to work backward from a target molecule to identify potential starting materials and reaction steps. nih.gov This process, known as retrosynthesis, can propose multiple potential pathways for consideration. For a molecule like this compound, such a system could suggest novel combinations of esterification and nitration reactions.

Machine Learning and AI: More advanced systems integrate machine learning and artificial intelligence. These models can learn the underlying principles of chemical reactivity from existing data and predict the outcomes of unknown reactions. nih.gov This predictive power allows for the ranking of potential synthetic routes based on factors like predicted yield, reaction conditions, and the avoidance of problematic functional groups. nih.gov

Structure-Based and Quantum Mechanical Methods: Structure-based computational design leverages physics-based modeling to predict the effects of changes on reaction outcomes. nih.gov For synthesizing this compound, these methods could be used to screen different catalysts or solvent systems to optimize reaction kinetics and minimize side reactions. Quantum mechanical calculations can provide even deeper insights into reaction mechanisms and transition states, guiding the rational design of novel synthetic strategies. The integration of computational predictions with experimental validation creates a powerful iterative cycle that can significantly accelerate the development of next-generation synthetic methodologies. nih.gov

Table 3: Computational Approaches for Synthetic Pathway Design

Computational MethodPrinciplePotential Application for this compound SynthesisSource
Rule-Based RetrosynthesisApplies a library of known reaction rules to work backward from the target molecule to simpler precursors.Identify established and novel sequences of reactions for synthesis. nih.gov
Machine Learning ModelsUses statistical algorithms trained on large datasets to predict reaction outcomes and rank pathway feasibility.Prioritize synthetic routes with the highest predicted yield and purity. nih.gov
Structure-Based DesignEmploys physics-based modeling to predict how molecular structure influences reactivity and stability.Optimize reaction conditions and screen for effective catalysts. nih.gov

Elucidation of Chemical Reactivity and Degradation Mechanisms of 2,2 Dinitropropyl Acetate and Analogues

Mechanistic Pathways of Hydrolytic Decomposition

Hydrolysis represents a significant degradation pathway for 2,2-dinitropropyl acetate (B1210297), involving the cleavage of the ester bond in the presence of water. This process can be catalyzed by either acids or bases, with the acid-catalyzed route being of particular importance in many environmental and storage conditions.

While specific kinetic and equilibrium data for the acid-catalyzed hydrolysis of 2,2-dinitropropyl acetate are not extensively documented in publicly available literature, the general mechanism is well-understood from studies of analogous esters. The reaction is catalyzed by the presence of an acid, which protonates the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

CH₃C(NO₂)₂CH₂OC(O)CH₃ + H₂O ⇌ CH₃C(NO₂)₂CH₂OH + CH₃COOH

The forward reaction is the hydrolysis of the ester, while the reverse is a Fischer esterification. The position of the equilibrium is dependent on the concentrations of reactants and products. An excess of water will drive the equilibrium towards the products (hydrolysis), whereas removal of water will favor the formation of the ester.

Studies on related compounds, such as bis(2,2-dinitropropyl) acetal (B89532) (BDNPA) and bis(2,2-dinitropropyl) formal (BDNPF), indicate that acid-catalyzed hydrolysis is a dominant decomposition pathway. nih.govnih.gov The presence of acidic species is a prerequisite for the hydrolysis of these compounds to proceed. osti.gov The rate of hydrolysis is influenced by the concentration of the acid catalyst. While specific rate constants and activation energies for this compound are not available, it is expected that the kinetics would follow a pseudo-first-order rate law with respect to the ester concentration when water and the acid catalyst are in excess.

The general mechanism for acid-catalyzed ester hydrolysis proceeds through the following steps youtube.comchemguide.co.uklibretexts.org:

Protonation of the carbonyl oxygen: The ester's carbonyl oxygen is protonated by an acid catalyst, typically a hydronium ion (H₃O⁺).

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety.

Elimination of the alcohol: The protonated alcohol moiety leaves as a neutral alcohol molecule (2,2-dinitropropanol in this case).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the carboxylic acid (acetic acid) and regenerate the acid catalyst.

The primary and well-documented byproducts of the complete hydrolysis of this compound are 2,2-dinitropropanol (B8780482) and acetic acid. The formation of 2,2-dinitropropanol (DNPOH) has been confirmed in studies of the degradation of related energetic compounds like BDNPA/F. nih.govosti.govresearchgate.net

In the analogous hydrolysis of acetals and formals like BDNPA and BDNPF, hemiacetals and hemiformals are identified as key intermediates. nih.gov These species are formed during both the synthesis and hydrolysis of acetals and formals. While they are typically transient in solution, their presence has been detected in solid-state degradation, where diffusion is limited. nih.gov By analogy, the hydrolysis of this compound would proceed through a tetrahedral intermediate, which is structurally similar to a hemiacetal, before breaking down into the final products.

The identification of these byproducts is crucial for understanding the degradation pathway and for developing analytical methods to monitor the stability of materials containing this compound.

Radical-Mediated Decomposition Processes

In addition to hydrolytic pathways, this compound can undergo decomposition through radical-mediated processes, particularly at elevated temperatures. These reactions involve the breaking of weak chemical bonds to form highly reactive radical species.

Theoretical calculations have indicated that the weakest bond in molecules with a similar structure to this compound is the carbon-nitrogen (C-N) bond of the nitro group. nih.gov Homolytic cleavage of this bond results in the formation of a carbon-centered radical and a nitrogen dioxide (NO₂) radical. This process is a significant decomposition pathway at higher temperatures, becoming more competitive with hydrolysis as the temperature increases. nih.govnih.gov

The activation energy for C-N bond homolysis is relatively high, suggesting that this pathway is less significant at ambient temperatures. nih.gov Once formed, the carbon-based radical can undergo further reactions, such as hydrogen atom abstraction or dimerization, leading to a variety of secondary decomposition products.

The initial step in the thermal degradation of analogous compounds like BDNPA and BDNPF is often the elimination of nitrous acid (HONO). researchgate.net This process can lead to the formation of unsaturated compounds and increase the acidity of the local environment, which in turn can catalyze further hydrolytic decomposition.

The generation of nitrogen oxide species, such as nitrogen dioxide (NO₂) from C-N bond homolysis, plays a critical role in the subsequent reaction cascade. These NOx radicals are highly reactive and can participate in a variety of secondary reactions, including the nitration of other organic molecules present in the system. The decomposition of HONO can also produce nitric acid (HNO₃), nitrogen monoxide (NO), and water, further influencing the degradation environment. osti.gov

Influence of Environmental and Chemical Parameters on Reaction Dynamics

The rate and dominant pathway of this compound decomposition are significantly influenced by various environmental and chemical factors.

Temperature: Temperature is a critical factor, with higher temperatures generally accelerating the rates of all decomposition pathways. Notably, radical-mediated processes like C-N bond homolysis have a higher activation energy and thus become more prominent at elevated temperatures compared to hydrolysis. nih.govnih.gov

Presence of Water: Water is a necessary reactant for hydrolysis. Its presence, especially in conjunction with an acid catalyst, will favor the hydrolytic decomposition pathway.

Acidity (pH): The presence of acids catalyzes the hydrolysis of the ester bond. Therefore, a lower pH environment will accelerate the degradation of this compound through this mechanism.

Presence of Oxygen: The presence of oxygen can influence the radical-mediated decomposition pathways. Oxygen can react with carbon-centered radicals to form peroxy radicals, leading to a different set of degradation products compared to an anoxic environment.

Understanding the interplay of these parameters is essential for predicting the stability and reactivity of this compound in various applications and environments.

Temperature Effects on Decomposition Rates and Product Distributions

The thermal stability of this compound and its analogues, such as the eutectic mixture of bis(2,2-dinitropropyl) acetal (BDNPA) and bis(2,2-dinitropropyl) formal (BDNPF), is highly dependent on temperature. researchgate.net Studies conducted at temperatures below 70°C show that initial signs of degradation can be detected after 12 months at 70°C in an air environment. researchgate.netresearchgate.net The degradation kinetics are significantly influenced by temperature, which plays a key role in the initial stages of decomposition. researchgate.net As temperature increases, the rate of decomposition rises, leading to a decrease in the concentration of the parent compounds. doi.org For instance, Gel Permeation Chromatography (GPC) results of hydrated samples aged for 24 months show a greater decrease in the main compound peak at 70°C compared to 55°C, indicating more significant degradation at the higher temperature. doi.org

Temperature also dictates the dominant degradation pathways and the resulting product distribution. nih.govnih.gov At moderate temperatures (below 70°C), the primary initial step is the elimination of HONO (nitrous acid) molecules. researchgate.netresearchgate.net However, at higher temperatures, radical-based homolysis of the C-N bond becomes a more significant degradation pathway. nih.govnih.govacs.org Another high-temperature mechanism is a nitro-nitrite (NO₂→ONO) rearrangement, which begins to occur at appreciable rates between 160 and 180°C. researchgate.net This rearrangement is followed by the cleavage of both NO and NO₂ from the structure, producing a ketone radical. researchgate.net

Hydrolysis is a dominant decomposition pathway across all tested temperatures in the presence of water; however, its prevalence relative to C-N homolysis shifts as temperatures rise. nih.govnih.govacs.org Accelerated aging studies performed between 38°C and 64°C confirm that while hydrolysis occurs throughout this range, C-N bond homolysis gains importance at the upper end of this temperature scale. nih.govnih.gov The aging temperature is a crucial factor in accelerating the formation and decomposition of HONO, which increases the acidity of the environment and, in turn, accelerates the hydrolysis of the parent compounds. researchgate.net

Temperature RangePrimary Degradation MechanismKey Products/IntermediatesObserved Effects
< 70°CHONO (nitrous acid) elimination, followed by acid-catalyzed hydrolysis. researchgate.netresearchgate.netHONO, Nitroso-alcohol isomers, 2,2-dinitropropanol (DNPOH). researchgate.netnih.govDegradation detectable after 12 months at 70°C in air. researchgate.netresearchgate.net
Higher Temperatures (e.g., > 64°C)C-N bond homolysis becomes more significant. nih.govnih.govacs.orgRadical species (NO₂•), (2,2-dinitropropyl)-(2-nitropropyl) acetal. nih.govShift in product distribution from purely hydrolytic to include radical-based products. nih.govnih.gov
160 - 180°CNitro-nitrite rearrangement. researchgate.netNO, NO₂, Ketone radicals, Amines, Imines. researchgate.netRapid decomposition. researchgate.net

Role of Water and Humidity in Altering Reaction Mechanisms

Water participates directly in the degradation through hydrolysis of the acetal or formal functional group. nih.govnih.gov This acid-catalyzed hydrolysis leads to the formation of 2,2-dinitropropanol (DNPOH) and intermediates like 2,2-dinitropropyl hemiacetal or hemiformal, which further decompose. nih.govnih.govacs.org The presence of water also alters the decomposition pathway for HONO, an initial degradation product. doi.org This interaction makes the local environment more acidic, which in turn accelerates structural rearrangement and the formation of byproducts with poly-OH functional groups. doi.org

Interestingly, the role of water is complex. While hydrolysis is a key degradation pathway, a trace amount of water (e.g., < 800 ppm) can paradoxically hinder the decomposition of HONO through a chemical equilibrium. osti.govresearchgate.netresearchgate.net This can slow the buildup of nitric acid, thereby temporarily stabilizing the parent compound against acid-catalyzed hydrolysis. osti.govresearchgate.net However, once a sufficient concentration of acid accumulates, hydrolysis becomes a dominant terminal step in the degradation process. osti.gov Studies on nitrocellulose-based propellants also show that relative humidity is a critical control parameter, with specific humidity intervals leading to faster decomposition, though the relationship is not linear. scispace.com

EnvironmentRelative Degradation RatePrimary MechanismNotes
NitrogenSlowestHONO Elimination. researchgate.netNitrogen has a stabilizing effect compared to oxygen. researchgate.net
Liquid WaterSlowAcid-catalyzed hydrolysis. doi.orgnih.govBDNPA degrades more rapidly than BDNPF in water. doi.org
Air (Dry)ModerateOxidation, HONO Elimination. researchgate.netdoi.orgOxygen accelerates the decomposition of isomers and intermediates. researchgate.net
Water Vapor + Air (High Humidity)FastestCombined Hydrolysis and Oxidation. doi.orglanl.govDegradation is much faster than in either air or liquid water alone. doi.org

Impact of Acidity and pH on Catalytic Degradation Pathways

Acidity and pH are critical factors governing the stability of this compound and its analogues, primarily through catalytic hydrolysis. researchgate.netosti.gov The degradation process can be self-catalyzing. An initial step in the decomposition is the elimination of HONO. researchgate.netosti.govresearchgate.net This HONO can then decompose further into other reactive nitrogen species and nitric acid (HNO₃), which significantly increases the acidity of the material. researchgate.netnih.gov This increased acidity, in turn, catalyzes the hydrolysis of the acetal/formal functional groups of the parent compound, creating a feedback loop that accelerates degradation. researchgate.netnih.gov The prerequisite for this acid-catalyzed hydrolysis is the presence of both water and a sufficient concentration of acid. osti.gov Products of this pathway include 2,2-dinitropropanol (DNPOH) and either acetic or formic acids. researchgate.net

The compounds are also susceptible to base-catalyzed hydrolysis. Kinetic studies of the alkaline hydrolysis of BDNPA and BDNPF with sodium hydroxide (B78521) at temperatures between 40 and 70°C show that the reaction follows second-order kinetics. dtic.mil The reaction with a base yields nitrite (B80452), 1,1-dinitroethane (B1361779) anions, and acetate or formate anions. dtic.mil The mechanism in basic conditions involves concurrent E2 elimination and SN2 nucleophilic displacement reactions with the base. dtic.mil Compared to other energetic materials, BDNPA and BDNPF react with aqueous base much faster than triethyleneglycol dinitrate (TEGDN) but significantly slower than 1,3,5-triaza-1-3,5-trinitrocyclohexane (RDX). dtic.mil

Interfacial Reactions and Chemical Interactions within Multi-Component Systems

Mechanistic Studies of this compound Interaction with Stabilizers and Antioxidants (e.g., n-Phenyl-β-Naphthylamine)

To improve long-term storage and service life, stabilizers and antioxidants like n-Phenyl-β-Naphthylamine (PBNA) are added to formulations containing this compound analogues. nih.gov The primary function of PBNA is to scavenge reactive nitrogen oxide radicals (NOx) that are generated from the decomposition of the primary compound. nih.gov The decomposition of the nitroplasticizer inevitably releases species such as HONO, which can further break down into NO, NO₂, and later HNO₃. nih.gov These species can trigger catalytic deterioration of the material. nih.gov

PBNA, an aromatic amine antioxidant, intercepts these reactive species, thereby slowing the degradation of the nitroplasticizer. nih.gov The mechanism involves the antioxidant undergoing successive nitration (addition of a C-NO₂) and/or nitrosation (addition of an N-NO) reactions. nih.gov Detailed analysis using liquid chromatography has identified numerous PBNA derivatives with up to five NO₂ moieties attached, confirming this scavenging pathway. nih.gov The formation of dinitro-PBNA has been identified as a key indicator for the onset of hydrolytic degradation of the nitroplasticizer itself. researchgate.netnih.gov Once the antioxidant's capacity is exhausted (e.g., upon forming a trinitro-PBNA derivative), its scavenging efficiency is nullified, leading to a rapid increase in acidity and accelerated degradation of the primary compound. researchgate.netnih.gov

Chemical Compatibility and Degradation in Polymer Matrices and Composites

This compound and its analogues are often used as energetic plasticizers in polymer-bonded explosives (PBXs), such as PBX 9501, where they are mixed with a polymer binder like Estane (a polyester polyurethane). researchgate.netdoi.org The degradation behavior of the plasticizer within this composite matrix differs from its behavior in pure liquid form. nih.govnih.gov The primary degradation pathways, hydrolysis and C-N homolysis, still occur, but the ratio of their products is different in the solid PBX compared to the liquid plasticizer. nih.govnih.gov This difference is attributed to the slower rate of diffusion of reactive species and degradation products through the solid polymer matrix. nih.govnih.govacs.org

The chemical compatibility is a two-way interaction. Not only does the polymer matrix affect the plasticizer's degradation, but the plasticizer's degradation products also affect the polymer binder. doi.org Reactive fragments generated as the nitroplasticizer molecules break down can attack the adjacent polymer chains. doi.org For example, Estane is known to degrade via hydrolysis of its ester functional groups, a process that is accelerated by the acidic byproducts (e.g., HNO₃) of the plasticizer's decomposition. doi.org This leads to polymer chain scission, a reduction in molecular weight, and a subsequent loss of mechanical properties and performance of the composite material. doi.org

Theoretical and Computational Chemistry Approaches to 2,2 Dinitropropyl Acetate Reactivity and Structure

Electronic Structure Calculations for Reaction Pathways and Energy Barriers

Electronic structure calculations are a cornerstone of modern computational chemistry, used to determine the distribution of electrons in a molecule and to calculate its energy. These methods are essential for mapping out potential energy surfaces, which describe the energy of a system as a function of its atomic coordinates. By identifying the minimum energy pathways on these surfaces, it is possible to elucidate reaction mechanisms, locate transition states, and calculate the energy barriers that control reaction rates.

Density Functional Theory (DFT) has become a widely used method for studying energetic materials due to its favorable balance of computational cost and accuracy. chemrxiv.org DFT calculations are employed to investigate the mechanisms of chemical reactions, including the decomposition of nitro compounds. chemrxiv.org For instance, studies on related energetic plasticizers like bis(2,2-dinitropropyl) acetal (B89532) (BDNPA) and bis(2,2-dinitropropyl) formal (BDNPF) have used DFT to explore degradation mechanisms, such as the elimination of HONO (nitrous acid). researchgate.net

These calculations can reveal the electronic structure of molecules, identifying active sites for reaction. researchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of adjacent atoms, a feature that DFT can quantify through charge distribution analysis. nih.gov Researchers use various DFT functionals, such as B3LYP, to compute reaction coordinates and locate equilibrium and transition state structures, providing insight into the stability and decomposition pathways of these materials. chemrxiv.org The choice of functional can be critical, and comparative studies are often performed to select a method that provides reliable predictions for the specific chemical system of interest. chemrxiv.org

Table 1: Application of DFT Functionals in Nitro Compound Studies

DFT FunctionalApplication AreaReference
B3LYPComputing intrinsic reaction coordinates, equilibrium and transition state structures for stabilizer reactions in propellants. chemrxiv.org chemrxiv.org
BP86Optimizing gas-phase structures and performing frequency calculations for degradation products. nih.gov nih.gov
ωB97M-VBenchmarking kinetic and thermodynamic predictions for triplet state reactivity. chemrxiv.org chemrxiv.org
M05-2XBenchmarking kinetic and thermodynamic predictions, noted for good performance. chemrxiv.org chemrxiv.org

While DFT is a powerful tool, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are often considered the "gold standard" for calculating accurate reaction energies and barriers. nih.gov

These high-level calculations are crucial for validating results from more computationally efficient DFT methods and for providing precise energetic information for elementary reaction steps. For example, ab initio calculations can be used to accurately determine the bond dissociation energies of weak bonds, such as the C–NO2 bond, which is often a key initial step in the thermal decomposition of nitro compounds. nih.gov They are also employed to investigate the energetics of complex formation and intermolecular interactions, which can play a significant role in the reaction mechanisms of energetic materials in the condensed phase. nih.gov The computational cost of these methods, however, generally limits their application to smaller molecular systems or for single-point energy calculations on geometries optimized with less expensive methods.

Molecular Dynamics Simulations for Condensed-Phase Behavior and Intermolecular Interactions

While electronic structure calculations are excellent for studying individual molecules or small clusters (gas phase), the behavior of energetic materials is often dominated by intermolecular interactions in the condensed phase (solid or liquid). osti.govacs.org Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of a system of many molecules, providing insight into bulk properties, structural changes, and reaction dynamics in a realistic environment. researchgate.net

MD simulations track the trajectories of atoms and molecules over time by solving Newton's equations of motion, where the forces are derived from a potential energy function, or force field. mdpi.com For energetic materials, a critical development has been the creation of reactive force fields (e.g., ReaxFF), which can model the formation and breaking of chemical bonds. acs.org This allows for the simulation of chemical decomposition over longer timescales (nanoseconds to microseconds) than is possible with purely quantum mechanical methods. chemrxiv.org MD simulations have shown that decomposition mechanisms in the condensed phase can be fundamentally different from those in the gas phase, often involving bimolecular reactions and radical chain processes that are facilitated by the close proximity of molecules. acs.org

Table 2: Insights from Molecular Dynamics Simulations of Energetic Materials

Property/PhenomenonInformation Gained from MD SimulationsReference
Condensed-Phase Reactions Elucidation of bimolecular radical reactions that lower decomposition activation energy compared to the gas phase. acs.org acs.org
Thermal Stability Analysis of bond length variations with temperature to predict sensitivity and decomposition likelihood. nih.gov nih.gov
Intermolecular Forces Calculation of cohesive energy density to understand the energy required to transition from condensed to gas phase. nih.gov nih.gov
Structural Properties Generation of realistic amorphous or paracrystalline structures for materials like nitrocellulose. researchgate.net researchgate.net
Equation of State Prediction of detonation behavior under extreme pressure and temperature conditions. osti.gov osti.gov

Predictive Modeling of Spectroscopic Signatures for Reaction Intermediates

Identifying short-lived reaction intermediates is a significant challenge in experimental studies of decomposition. Computational spectroscopy provides a vital link between theory and experiment by predicting the spectroscopic signatures (e.g., infrared, Raman, NMR) of proposed intermediates. researchgate.netaip.org By comparing computed spectra with experimental data, researchers can confirm the presence of transient species and validate proposed reaction mechanisms.

Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of intermediates, while standard DFT calculations can predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netrsc.org For example, if a computational study predicts that HONO elimination from 2,2-Dinitropropyl acetate (B1210297) leads to a specific unsaturated nitro-alkene intermediate, the calculated IR and NMR spectra of this proposed intermediate can be compared against experimental measurements taken during thermal decomposition to verify its formation. researchgate.net The development of hybrid methods and machine learning models is further accelerating the ability to generate accurate spectra for a vast number of molecules, aiding in the high-throughput screening and identification of reaction products. nih.govarxiv.org

Computational Screening and Design of Dinitropropyl Derivatives with Modified Reactivity

Beyond analyzing existing compounds, computational chemistry is a powerful tool for the in-silico design of new energetic materials with tailored properties. researchgate.netacs.org By systematically modifying the structure of a parent molecule like 2,2-Dinitropropyl acetate and calculating the properties of the resulting derivatives, it is possible to screen for candidates with enhanced stability, increased energy content, or modified reactivity before undertaking costly and potentially hazardous experimental synthesis. researchgate.net

This computational screening approach involves generating a library of virtual compounds—for example, by substituting different functional groups onto the dinitropropyl scaffold—and then using DFT or other methods to predict key performance indicators. acs.org These indicators can include heat of formation, density, bond dissociation energies, and activation barriers for decomposition. This data-driven approach allows researchers to identify structure-property relationships, guiding the rational design of next-generation energetic materials. acs.org

Advanced Analytical Methodologies in 2,2 Dinitropropyl Acetate Research

High-Resolution Mass Spectrometry for Comprehensive Degradation Product Identification

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of energetic materials and their degradation products due to its exceptional mass accuracy and sensitivity. nih.gov It allows for the determination of elemental compositions of unknown compounds, providing a high degree of confidence in their identification.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight (QTOF) tandem mass spectrometry (MS/MS) is a premier technique for non-targeted analysis of complex mixtures. researchgate.net This approach is instrumental in identifying previously unknown degradation products of 2,2-Dinitropropyl acetate (B1210297). osti.gov Researchers leverage the high spectral resolution and superior mass accuracy of QTOF-MS to investigate the chemical profile of aged samples. nih.gov

In a typical workflow, chromatographic separation is achieved on a reversed-phase column, such as a C8 or C18 column, using a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol. acs.org This separates the parent compound from its various degradation products based on their polarity.

Following separation, the eluent is introduced into the mass spectrometer. The QTOF analyzer provides high-resolution mass measurements, often with mass accuracy below 5 parts per million (ppm), which is crucial for assigning correct elemental formulas to detected ions. osti.gov For structural elucidation, tandem mass spectrometry (MS/MS) is employed. Precursor ions of interest are isolated in the quadrupole, subjected to collision-activated dissociation (CAD), and the resulting product ions are analyzed by the TOF detector. acs.org

The fragmentation patterns observed in the MS/MS spectra provide critical structural information. libretexts.org For nitro compounds related to 2,2-Dinitropropyl acetate, characteristic fragmentation pathways often involve the loss of nitro groups (NO₂), as well as other small neutral molecules like NO, OH, HNO₂, and CO. nih.govmiamioh.edu For instance, the fragmentation of aromatic nitro compounds is more energy-demanding due to their stable structure, but the presence of electronegative NO₂ groups can enhance signal intensities, especially in negative electrospray ionization (ESI) mode. nih.gov By carefully analyzing these fragmentation patterns, the structures of unknown degradation products can be pieced together. youtube.comnih.gov

Table 1: Representative UHPLC-QTOF-MS Parameters for Nitro Compound Analysis

ParameterTypical SettingPurpose
ColumnReversed-phase C8, 2.6 µm, 150 x 2.1 mmSeparation of analytes
Mobile Phase A13 mM Ammonium (B1175870) acetate in WaterAqueous component of mobile phase
Mobile Phase BAcetonitrile/Methanol (95:5 v/v)Organic component of mobile phase
Column Temperature40 °CEnsure reproducible retention times
Ionization ModeElectrospray Ionization (ESI), Positive & NegativeGeneration of gas-phase ions
MS AnalysisFull Scan TOF-MS and Product Ion Scan (MS/MS)Detection and fragmentation of ions
Collision Energy (CE)Variable (e.g., 10-40 eV)Induce fragmentation in MS/MS
Mass Accuracy&lt; 5 ppmHigh confidence in formula determination

Once key degradation products have been identified through non-targeted screening, targeted quantitative methods can be developed to monitor their formation over time under various conditions. nih.gov This is essential for understanding the kinetics of degradation and assessing the stability of this compound. These methods often utilize tandem quadrupole or QTOF mass spectrometers operating in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) modes, which offer high sensitivity and selectivity.

The development process involves:

Synthesis of Standards: Pure analytical standards of the target degradants are synthesized and characterized. researchgate.net

Method Optimization: Chromatographic conditions are optimized for the best separation and peak shape of the target analytes. Mass spectrometer parameters, such as precursor and product ion selection, collision energy, and source settings, are fine-tuned to maximize signal intensity for each specific compound. osti.gov

Use of Internal Standards: To ensure accuracy and precision, isotopically labeled internal standards (e.g., deuterated analogues) are often synthesized and added to samples at a known concentration. nih.gov This corrects for variations in sample preparation and instrument response.

Calibration and Validation: Calibration curves are generated using the synthesized standards to establish the relationship between signal response and concentration. The method is then validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

This targeted approach allows for the reliable measurement of trace-level degradants, providing crucial data for stability studies and shelf-life predictions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Synthetic and Degradation Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for confirming the structures of both the parent this compound and its synthetic precursors or degradation products. researchgate.net

Techniques such as ¹H NMR and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively. More advanced two-dimensional (2D) NMR techniques, like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between atoms within the molecule. For example, in a study identifying 2,2-dinitropropanol (B8780482) (a potential hydrolysis product), NMR was used to validate its synthesis. osti.gov

The use of anisotropic NMR data, such as residual dipolar couplings (RDCs), has also emerged as a powerful technique for the structural characterization of small organic molecules, offering information that is complementary to conventional NMR data. nih.gov This level of detailed structural analysis is crucial for distinguishing between isomers and confirming the exact structure of novel compounds discovered during degradation studies. nih.gov

Infrared (IR) and Raman Spectroscopy for In-Situ Monitoring of Chemical Transformations

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide a "molecular fingerprint" of a sample, allowing for the identification of specific functional groups. nih.gov A key advantage of these methods is their suitability for in-situ and real-time monitoring of chemical reactions, as they can often be performed non-destructively using fiber-optic probes. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. mdpi.com It is particularly sensitive to polar functional groups. For this compound, the strong absorbances of the nitro (NO₂) groups and the ester carbonyl (C=O) group would serve as distinct spectral markers. Changes in the intensity of these bands over time can be used to track the degradation of the parent compound, while the appearance of new bands (e.g., a broad hydroxyl (-OH) stretch) could indicate the formation of hydrolysis products like 2,2-dinitropropanol. researchgate.net

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser) by a molecule. mdpi.com While IR spectroscopy is based on changes in dipole moment, Raman is sensitive to changes in polarizability. mdpi.com This makes it highly effective for analyzing symmetric, non-polar bonds. It is also less susceptible to interference from water, making it well-suited for monitoring reactions in aqueous media. nih.gov The symmetric stretching of the nitro groups in this compound would produce a strong Raman signal, providing a complementary way to monitor its concentration in real-time. researchgate.net

Both techniques, when coupled with chemometric analysis, can provide quantitative data on the concentrations of reactants and products during a chemical transformation, offering valuable kinetic insights. mdpi.com

Chromatographic Separation Techniques (e.g., LC, GC) Coupled with Advanced Detectors for Mixture Analysis

Chromatography is the cornerstone of mixture analysis, and both liquid chromatography (LC) and gas chromatography (GC) are vital in the study of this compound. nih.gov

Liquid Chromatography (LC): As discussed previously, UHPLC is the dominant technique for analyzing this compound and its non-volatile or thermally labile degradation products. nih.govnih.gov Coupling LC with advanced detectors enhances its analytical power. Besides mass spectrometry, diode array detectors (DAD) or UV-Vis detectors provide information on the chromophores present in the molecules. researchgate.net

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. It could be used to analyze potential volatile degradation products or impurities. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the identification of these components. researchgate.net

The choice between LC and GC depends on the volatility and thermal stability of the analytes of interest. For a comprehensive degradation profile, employing both techniques is often necessary. nih.govresearchgate.net

Ion Chromatography (IC) for Analysis of Acidic Degradation Products

The degradation of nitro compounds like this compound can lead to the formation of inorganic and small organic acids. nih.gov For example, hydrolysis can release acetic acid, and decomposition of the dinitropropyl moiety can generate nitrite (B80452) (NO₂⁻) and nitrate (NO₃⁻) ions. These small, highly polar, and ionic species are not well-retained on traditional reversed-phase LC columns.

Ion Chromatography (IC) is the premier technique for the separation and quantification of such ionic species. researchgate.net In IC, an ion-exchange stationary phase is used to separate analytes based on their charge. A conductivity detector is typically used for detection. IC is highly sensitive and can be used to quantify the formation of acidic byproducts, providing crucial information about the degradation mechanism. nih.govresearchgate.net For instance, monitoring the increase in nitrate concentration can provide a direct measure of the breakdown of the nitro groups.

Research Applications and Development of 2,2 Dinitropropyl Acetate in Specialized Chemical Systems

Role in the Synthetic Chemistry of Complex Nitro-Functionalized Organic Molecules

The nitro group is a critical functional group in the synthesis of a diverse range of organic molecules due to its strong electron-withdrawing nature and its ability to be transformed into other functional groups. ucf.edufrontiersin.orgnih.govnih.gov Nitro compounds, including 2,2-dinitropropyl acetate (B1210297), serve as versatile building blocks in various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The reactivity of the nitro group is harnessed in key synthetic methodologies such as nitro-aldol (Henry) and nitro-Michael reactions to create complex, polysubstituted molecules. ucf.edu

In the broader context of synthesizing nitro-functionalized compounds, various strategies are employed. Nitration, the primary method for introducing nitro groups onto aromatic substrates, involves the generation of the nitronium ion (NO2+) from a mixture of sulfuric and nitric acids. nih.gov This electrophilic substitution reaction is fundamental to producing foundational nitroaromatic compounds. nih.gov The versatility of the nitro group extends to its role as a precursor to amines through reduction, a key step in the synthesis of many pharmaceutically relevant compounds. nih.gov

While direct references to 2,2-dinitropropyl acetate in complex natural product synthesis are not prevalent in the provided search results, the chemistry of related geminal dinitro compounds is well-established in the field of energetic materials. For instance, the synthesis of bis(2,2-dinitropropyl)acetal (BDNPA) involves the reaction of 2,2-dinitropropanol (B8780482) (DNPOH) with an acetaldehyde (B116499) source in the presence of an acid catalyst. google.com This highlights the reactivity of the 2,2-dinitropropyl moiety and its utility as a building block. The synthesis of other energetic plasticizers and binders, such as 2,2-dinitropropyl acrylate-vinyl acetate copolymer, further demonstrates the incorporation of the 2,2-dinitropropyl structure into larger, functionalized molecules through polymerization reactions. researchgate.net

The synthetic pathways to create these complex nitro compounds often involve multiple steps, including condensation, oxidation, and esterification reactions. jlu.edu.cn The ability to manipulate the nitro group and the surrounding molecular framework allows for the tailoring of the final molecule's properties.

Investigation as a Component in Advanced Energetic Material Formulations (Academic Research Focus)

A closely related and widely studied energetic plasticizer is a eutectic mixture of bis(2,2-dinitropropyl)acetal (BDNPA) and bis(2,2-dinitropropyl)formal (BDNPF), often referred to as A/F or NP. preterhuman.netlanl.govresearchgate.net This mixture has been successfully used in military applications and continues to be a subject of research for future high-energy formulations. preterhuman.net

The addition of energetic plasticizers like those derived from 2,2-dinitropropanol significantly impacts the processing and rheological properties of binder systems used in energetic composites. The primary function of a plasticizer is to reduce the viscosity of the uncured polymer blend and decrease the glass transition temperature (Tg) of the cured composite, thereby improving its flexibility and processability. researchgate.net

Research on novel gem-dinitro compounds like bis(2,2-dinitropropyl ethylene) formal (BDNPEF) has shown good plasticization efficiency, leading to a decrease in both the Tg and viscosity of uncured glycidyl (B131873) azide (B81097) polymer (GAP) blends. researchgate.net Similarly, studies on ε-CL-20 based pressed PBXs using cellulose (B213188) acetate butyrate (B1204436) (CAB) as a binder and a BDNPA/F plasticizer demonstrated that the addition of the plasticizer greatly improved the deformation properties of the CAB matrix. researchgate.net This improvement in processability is crucial for manufacturing complex shapes and ensuring the homogeneity of the final product. bohrium.com

The rheological characteristics of these formulations are critical for processes like injection molding. Studies have shown that the composition of the binder system and the powder-to-binder ratio significantly influence the flow behavior of the feedstock. The viscosity of the mixture typically exhibits shear-thinning behavior, which is favorable for injection molding.

Table 1: Effect of BDNPA/F Plasticizer on Properties of ε-CL-20 Based PBX

Property Formulation without Plasticizer Formulation with BDNPA/F (0.6 mass fraction in binder)
Relative Density - 98.2%
Density - 1.949 g/cm³
Detonation Velocity - 9210 m/s
Initial Decomposition Temperature - 180.4 °C

Data sourced from a study on ε-CL-20 based pressed PBXs. researchgate.net

The long-term chemical stability of energetic materials is a critical factor for ensuring their safety and reliability. Research has focused on understanding the degradation mechanisms of 2,2-dinitropropyl-based plasticizers under various environmental conditions.

Studies on the eutectic mixture of BDNPA and BDNPF (NP) have shown that degradation can be detected after 12 months at 70 °C in air. lanl.govresearchgate.net The initial step in the degradation process is the elimination of HONO molecules, followed by the formation of nitroso-alcohol isomers. lanl.govresearchgate.net Oxygen has been found to accelerate the decomposition of these isomers and intermediates, while a nitrogen atmosphere has a stabilizing effect. lanl.gov

The presence of impurities from the manufacturing process can also significantly impact the stability and shelf-life of these materials. preterhuman.net It has been shown that once these impurities are removed, the aging stability of the plasticizer is greatly improved. preterhuman.net

Hydrolysis is another important degradation pathway, particularly in the presence of both water and acid. osti.govdoi.org While the plasticizer itself has limited solubility in water, moisture uptake can occur, especially in humid environments. doi.org The hydrolysis of BDNPA and BDNPF leads to the formation of 2,2-dinitropropanol (DNPOH). osti.gov Interestingly, small amounts of water (hundreds of ppm) can actually stabilize the plasticizer against hydrolysis by slowing the decomposition of HONO. researchgate.netosti.gov

Table 2: Degradation of BDNPA/BDNPF (NP) under Different Conditions

Condition Observation Reference
70 °C in Air Initial signs of degradation detected after 12 months. lanl.govresearchgate.net
Nitrogen Atmosphere Stabilizing effect on the material. lanl.gov
Presence of Water and Acid Hydrolysis occurs, forming 2,2-dinitropropanol. osti.govdoi.org

| Small Amounts of Water (100s of ppm) | Stabilizes NP against hydrolysis. | researchgate.netosti.gov |

Studies have investigated the compatibility of dinitro plasticizers with various binders, such as glycidyl azide polymer (GAP) and cellulose acetate butyrate (CAB). jlu.edu.cnresearchgate.netresearchgate.net For example, 2,2-dinitropropyl trifluoropropanoate (DNPTFP) has demonstrated good miscibility with GAP, indicating its potential for use in GAP-based explosives and propellants. jlu.edu.cn

The thermal stability of blends is also a key area of research. In a study of a polyethylene (B3416737) glycol (PEG)/BDNPA/BDNPF blend, the thermal decomposition was found to occur in two major stages. researchgate.net The enthalpy change of the first exothermic reaction was proportional to the concentration of the BDNPA/F plasticizer. researchgate.net

Accelerating rate calorimetry (ARC) studies on ε-CL-20 based PBXs with a CAB binder and BDNPA/F plasticizer showed that the plasticizer had no obvious effect on the thermal stability of the composite. researchgate.net This indicates good compatibility between the plasticizer and the other components of the formulation under the tested conditions.

Design and Synthesis of Novel 2,2-Dinitropropyl-Based Energetic Materials for Research

The demand for energetic materials with improved performance, reduced sensitivity, and better environmental properties has driven research into the design and synthesis of novel compounds. mdpi.comresearchgate.netpurdue.edu The 2,2-dinitropropyl moiety serves as a valuable building block in this endeavor due to its high energy content.

Understanding the relationship between the molecular structure of an energetic material and its properties is fundamental to designing new compounds with tailored characteristics. researchgate.netbohrium.com In the context of 2,2-dinitropropyl derivatives, modifications to the molecule can have a significant impact on its performance and stability.

For instance, the synthesis of 2,2-dinitropropyl trifluoropropanoate (DNPTFP) from 2,2-dinitropropan-1-ol introduces a trifluoropropanoate group, which influences the compound's thermal properties and plasticizing efficiency. jlu.edu.cn This derivative exhibits a low glass transition temperature (-80.5 °C) and a high thermal decomposition peak temperature (267.59 °C), indicating good thermal stability. jlu.edu.cn

The development of dinitro pyrazole-based energetic plasticizers has been explored as an alternative to BDNPA/F, aiming to address issues such as hydrolysis and low decomposition temperatures. aps.org The different linkages within the pyrazole (B372694) structure are expected to offer improved stability. aps.org

The synthesis of energetic binders, such as poly(2,2-dinitropropyl acrylate), by polymerizing 2,2-dinitropropyl-containing monomers is another approach to creating new energetic materials. researchgate.net The properties of the resulting polymer, including its molecular weight and thermal stability, can be controlled by adjusting the polymerization conditions. researchgate.net

Research in this area continues to explore how variations in the molecular architecture of 2,2-dinitropropyl derivatives affect key performance parameters like density, detonation velocity, sensitivity, and thermal stability.

Table of Compounds

Compound Name Abbreviation
This compound -
2,2-Dinitropropan-1-ol DNPOH
Bis(2,2-dinitropropyl)acetal BDNPA
Bis(2,2-dinitropropyl)formal BDNPF
2,2-Dinitropropyl Trifluoropropanoate DNPTFP
Glycidyl Azide Polymer GAP
Cellulose Acetate Butyrate CAB
Polyethylene Glycol PEG
Bis(2,2-dinitropropyl ethylene) formal BDNPEF

Evaluation of Analogues in Academic Material Science Investigations

A significant area of research involves the synthesis of different esters of 2,2-dinitropropan-1-ol. One such analogue is 2,2-dinitropropyl trifluoropropanoate (DNPTFP), which has been designed and synthesized for use as an energetic plasticizer. jlu.edu.cn Detailed studies have characterized its thermal properties and mechanical sensitivities, revealing its potential for practical applications. jlu.edu.cn The compound demonstrates good thermal stability and is mechanically insensitive, making it a promising candidate for inclusion in energetic formulations. jlu.edu.cn

PropertyValueSource
Glass Transition Temperature (Tg)-80.5 °C jlu.edu.cn
Thermal Decomposition Peak267.59 °C jlu.edu.cn
Impact Sensitivity (H50)125.9 cm jlu.edu.cn
Friction Sensitivity0 jlu.edu.cn
Interactive Data Table 1: Properties of the this compound Analogue, DNPTFP

Research findings indicate that DNPTFP has excellent miscibility with glycidyl azide polymer (GAP), a common energetic binder. jlu.edu.cn Its incorporation into GAP-based systems leads to a notable reduction in the viscosity and glass transition temperature of the polymer, demonstrating high plasticizing efficiency. jlu.edu.cn This effect is crucial for improving the processing and low-temperature performance of propellants and explosives. jlu.edu.cn

Other prominent analogues are based on the same 2,2-dinitropropyl backbone but feature different functional groups, such as acetals and formals. Bis(2,2-dinitropropyl) acetal (B89532) (BDNPA) and bis(2,2-dinitropropyl) formal (BDNPF) are widely used energetic plasticizers, often employed as a eutectic mixture (BDNPA/F) to maintain a liquid state over a broad temperature range. google.comdtic.mil This mixture has been a component in various military-grade PBXs and propellant formulations. dtic.mil The primary function of BDNPA/F is to act as a plasticizer for polymeric binders, enhancing the processability and mechanical integrity of the final energetic composite. researchgate.net However, a known drawback of BDNPA/F is its susceptibility to hydrolysis, a degradation pathway that can be catalyzed by acidic conditions and leads to the formation of 2,2-dinitropropanol (DNPOH). osti.govnih.govnih.govosti.gov This degradation can compromise the long-term stability and performance of the material. nih.gov

The stability concerns with acetal-based plasticizers have spurred academic investigations into more robust alternatives. To address issues of hydrolysis and thermal stability, researchers have explored novel molecular architectures. One such avenue is the development of dinitro pyrazole-based energetic plasticizers, which are being investigated as potential replacements for BDNPA/F due to their different chemical linkages and potentially higher decomposition temperatures.

Further research has focused on analogues with enhanced energetic properties and superior plasticizing capabilities. 2,2-dinitro-1,3-bis-nitrooxy-propane (NPN) is another important analogue that has been characterized for its potential in solid propellants. researchgate.netresearchgate.netscribd.com Its very low glass transition temperature and high oxygen balance make it an attractive candidate. researchgate.netresearchgate.net Academic studies have compared the plasticizing effect of NPN on binders like poly(3-nitratomethyl-3-methyl oxetane) (PolyNIMMO) with that of BDNPA/F and other plasticizers. researchgate.netresearchgate.net

AnalogueGlass Transition Temperature (Tg)Source
2,2-dinitropropyl trifluoropropanoate (DNPTFP)-80.5 °C jlu.edu.cn
2,2-dinitro-1,3-bis-nitrooxy-propane (NPN)-81.5 °C researchgate.netresearchgate.net
2,2-dinitro-1,3-bis(formyloxy)propane-77 °C lukasiewicz.gov.pl
2,2-dinitro-1,3-bis(2-azidoacetoxy)propane-49 °C lukasiewicz.gov.pl
Interactive Data Table 2: Comparison of Glass Transition Temperatures for Various Analogues

The evaluation of these diverse analogues in material science provides critical data on structure-property relationships. By systematically altering the functional groups attached to the 2,2-dinitropropyl core, researchers can fine-tune properties such as energy content, stability, and compatibility with polymer binders, leading to the development of advanced, high-performance energetic materials. researchgate.net

Environmental Research Aspects of 2,2 Dinitropropyl Acetate and Its Transformation Products

Investigation of Degradation Pathways in Model Environmental Systems (e.g., Hydrolysis, Biotransformation)

Recent research has significantly advanced the understanding of the degradation pathways of 2,2-Dinitropropyl acetate (B1210297), particularly in controlled laboratory settings that simulate environmental conditions. The primary mechanism of degradation identified is hydrolysis, with biotransformation also being a potential, though less studied, pathway.

Hydrolysis:

Hydrolysis has been identified as a dominant decomposition pathway for 2,2-Dinitropropyl acetate. eurofins.comnih.gov This process involves the cleavage of the ester bond, leading to the formation of acetic acid and 2,2-dinitropropanol (B8780482). Further degradation of the acetal (B89532) functional group can also occur, particularly in mixtures with similar compounds like bis(2,2-dinitropropyl)formal (BDNPF). eurofins.comnih.gov

Studies have shown that the hydrolysis of the acetal/formal functional group proceeds through the formation of 2,2-dinitropropanol (DNPOH) and 2,2-dinitropropyl hemiacetal or hemiformal. eurofins.comnih.gov These intermediates can then further decompose to yield more 2,2-dinitropropanol and either ethanal or methanal, respectively. eurofins.comnih.gov The rate of hydrolysis can be influenced by environmental conditions such as temperature and the presence of acidic catalysts. Increased acidity, which can result from the formation of nitric and nitrous acids from other degradation processes, can accelerate the hydrolysis of this compound. cdc.gov

Other Degradation Pathways:

Alongside hydrolysis, radical-based homolysis of the carbon-nitrogen (C-N) bond has been identified as another degradation pathway. eurofins.comnih.gov This process becomes more significant at higher temperatures. eurofins.comnih.gov The homolysis of the C-N bond is followed by hydrogen atom abstraction. eurofins.comnih.gov

The table below summarizes the key transformation products identified from the degradation of this compound and related compounds in model systems.

Parent Compound Degradation Pathway Key Transformation Products Reference
This compoundHydrolysis2,2-Dinitropropanol, Acetic acid eurofins.com
Bis(2,2-dinitropropyl) acetal (BDNPA)Hydrolysis2,2-Dinitropropanol, 2,2-Dinitropropyl hemiacetal, Ethanal eurofins.comnih.gov
Bis(2,2-dinitropropyl) formal (BDNPF)Hydrolysis2,2-Dinitropropanol, 2,2-Dinitropropyl hemiformal, Methanal eurofins.comnih.gov
BDNPA/BDNPF mixtureC-N Bond HomolysisRadical species eurofins.comnih.gov

Fate and Transport Research of 2,2-Dinitropropanol and Other Key Metabolites

While the degradation pathways of the parent compound are becoming better understood, dedicated research on the environmental fate and transport of its primary metabolite, 2,2-Dinitropropanol, is less extensive. The environmental behavior of this and other key metabolites is critical for assessing their potential impact on ecosystems. The fate and transport of a chemical in the environment are governed by a combination of its physical and chemical properties and the characteristics of the environmental media. eurofins.com

Mobility in Soil and Water:

The mobility of 2,2-Dinitropropanol in soil and its potential to leach into groundwater are significant research questions. For related compounds like dinitrophenols, mobility in soil is influenced by factors such as soil acidity, clay content, and organic matter content. cdc.gov Generally, the mobility of such compounds increases as the basicity of the soil-water increases because the ionized form is more water-soluble and moves more readily through the soil. cdc.gov Given that 2,2-Dinitropropanol is a polar compound, it is expected to be relatively mobile in aqueous environments. However, its interaction with soil matrices has not been extensively studied. The potential for transport from soil to adjacent surface water can occur through runoff or the movement of contaminated groundwater. cdc.gov

Persistence and Biotransformation:

The persistence of 2,2-Dinitropropanol in the environment depends on its susceptibility to further degradation, both abiotic and biotic. While it is a product of hydrolysis, it may undergo further biotransformation by soil and water microorganisms. Studies on other nitroaromatic compounds have shown that they can be transformed by indigenous microbial communities in surface soils and aquifer materials. eurofins.com The biotransformation of a related compound, 2,4-dinitroanisole (DNAN), has been observed in soils under anaerobic conditions, leading to the formation of aromatic amines and azo dimers. nih.gov It is plausible that 2,2-Dinitropropanol could also be subject to microbial degradation, although specific pathways and rates have not been elucidated.

Further research is needed to determine the half-life of 2,2-Dinitropropanol in various environmental compartments and to identify the microorganisms and enzymatic processes involved in its biotransformation.

Development of Analytical Methodologies for Environmental Research (Research-Focused Detection)

The accurate detection and quantification of this compound and its transformation products in environmental samples are essential for conducting meaningful environmental research. The development of sensitive and selective analytical methods is a key focus in this area.

Chromatographic and Mass Spectrometric Techniques:

Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF) has emerged as a powerful tool for the identification and characterization of the degradation products of this compound and related compounds. eurofins.comnih.gov This technique offers high resolution and mass accuracy, which are crucial for identifying unknown metabolites in complex mixtures. nih.gov

The use of liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is well-suited for the analysis of polar and thermally labile compounds that are not easily analyzed by gas chromatography. The electrospray ionization (ESI) source is commonly used in these methods. cdc.gov

The table below outlines a typical set of parameters for an LC-QTOF method used in the research of this compound degradation.

Parameter Description Reference
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC) eurofins.comnih.gov
Column Reversed-phase C18 or similar cdc.gov
Mobile Phase Gradient elution with acetonitrile (B52724) and water, often with additives like ammonium (B1175870) acetate cdc.gov
Ionization Source Electrospray Ionization (ESI) cdc.gov
Mass Spectrometer Quadrupole Time-of-Flight (QTOF) eurofins.comnih.gov
Detection Mode Full scan and tandem MS (MS/MS) for structural elucidation osti.gov

Sample Preparation:

For environmental samples, which are often complex matrices, appropriate sample preparation is critical to remove interferences and concentrate the analytes of interest. For water samples, solid-phase extraction (SPE) is a common technique used to extract and pre-concentrate organic compounds prior to LC-MS analysis. For soil and sediment samples, solvent extraction, often aided by sonication, is typically employed. The choice of extraction solvent is crucial and depends on the polarity of the target analytes.

Future research in this area will likely focus on the development of standardized analytical methods for a wider range of environmental matrices and the validation of these methods to ensure data quality and comparability across different studies.

Future Directions and Emerging Research Frontiers in 2,2 Dinitropropyl Acetate Chemistry

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry

Machine learning models can be trained on existing datasets of energetic compounds to establish quantitative structure-property relationships (QSPR). nih.gov These models can then be used to predict key performance indicators such as density, heat of formation, detonation velocity, and sensitivity to stimuli like impact and friction for new, unsynthesized derivatives of 2,2-dinitropropyl acetate (B1210297). For instance, a new method for predicting the impact sensitivity of nitroaliphatic compounds has been developed based on structural parameters, which could be adapted for 2,2-dinitropropyl acetate and its analogs. nih.gov The errors in these predictive models can be as low as 19-28% when compared to experimental data. researchgate.net

Table 1: Potential Applications of Machine Learning in this compound Research

Application AreaMachine Learning TechniquePredicted Properties/OutcomesPotential Impact
Property Prediction Quantitative Structure-Property Relationship (QSPR)Density, Heat of Formation, Detonation Velocity, Impact SensitivityAccelerated screening of new derivatives with improved performance and safety.
Synthesis Planning Retrosynthetic AnalysisNovel synthetic routes, optimal reaction conditionsMore efficient, cost-effective, and potentially greener synthesis methods.
Automated Synthesis Reinforcement LearningOptimization of reaction parameters in real-timeHigh-throughput synthesis and screening of this compound analogs.

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

The synthesis of nitro compounds like this compound often involves complex and hazardous reactions. A thorough understanding of the reaction kinetics and the formation of intermediates is crucial for ensuring safety and optimizing yield. Advanced in-situ spectroscopic techniques offer a window into these reactions in real-time, providing valuable data that cannot be obtained through traditional offline analysis.

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with reaction vessels to monitor the concentration of reactants, intermediates, and products as the reaction progresses. For instance, studies on the thermal degradation of the related compounds bis(2,2-dinitropropyl) acetal (B89532) (BDNPA) and bis(2,2-dinitropropyl) formal (BDNPF) have utilized a suite of spectroscopic methods, including TGA, FTIR, GPC, ESI-MS, and NMR, to identify degradation products and pathways. researchgate.netresearchgate.net While not strictly in-situ synthesis monitoring, these studies demonstrate the power of spectroscopy in elucidating the chemistry of gem-dinitro compounds. The initial step in the degradation of BDNPA/F was identified as the elimination of HONO molecules. researchgate.net

The application of these techniques to the synthesis of this compound would enable researchers to:

Precisely determine reaction endpoints, avoiding over- or under-reaction.

Identify and characterize transient intermediates, leading to a deeper understanding of the reaction mechanism.

Detect the formation of potentially hazardous byproducts in real-time, allowing for immediate corrective action.

Optimize reaction parameters such as temperature, pressure, and catalyst loading for improved efficiency and safety.

Table 2: Spectroscopic Techniques for Characterization of Dinitropropyl Compounds

Spectroscopic TechniqueInformation ObtainedRelevance to this compound
Thermogravimetric Analysis (TGA) Decomposition and evaporation temperaturesAssessing thermal stability. osti.gov
Fourier-Transform Infrared (FTIR) Spectroscopy Changes in chemical structureMonitoring degradation and formation of new functional groups. researchgate.net
Gel Permeation Chromatography (GPC) Changes in molecular weight distributionDetecting formation of degradation products. doi.org
Electrospray Ionization Mass Spectrometry (ESI-MS) Identification of degradation products and intermediatesElucidating reaction and degradation pathways. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of productsValidating synthesis and identifying degradation products like 2,2-dinitropropanol (B8780482). osti.gov

Rational Design Principles for Enhanced Stability and Tunable Reactivity

The stability and reactivity of energetic materials are critical determinants of their safety and performance. Rational design principles, guided by a deep understanding of molecular structure and decomposition mechanisms, are being increasingly employed to develop new nitro compounds with enhanced stability and tailored reactivity.

For compounds like this compound, research into the degradation pathways of its close analogs, BDNPA and BDNPF, provides valuable insights for rational design. Studies have shown that the degradation rate of these compounds is influenced by the presence of oxygen and the physical state of water. researchgate.netdoi.org It has also been observed that BDNPA exhibits higher reactivity than BDNPF, which is attributed to the presence of an extra methyl group in its structure. researchgate.net This suggests that even minor modifications to the molecular structure can have a significant impact on stability.

Future research in this area will likely focus on:

Computational Modeling: Using quantum chemical calculations to predict bond dissociation energies and reaction pathways for various derivatives of this compound. This will allow for the in-silico screening of candidates with improved thermal stability.

Introduction of Stabilizing Moieties: Incorporating functional groups that can mitigate the initial steps of decomposition, such as scavenging radicals or preventing the elimination of nitrous acid.

Crystal Engineering: For solid derivatives, controlling the crystal packing to enhance intermolecular interactions and improve stability.

Co-crystallization: Forming co-crystals with other stable molecules to create a more robust energetic material.

Table 3: Factors Influencing the Stability of Dinitropropyl Compounds

FactorObservationImplication for Rational Design
Atmosphere Degradation is faster in air than in nitrogen. researchgate.netDesigning for applications in inert environments or incorporating antioxidant moieties.
Presence of Water The physical state of water influences degradation pathways. doi.orgControlling moisture content in formulations is crucial for long-term stability.
Molecular Structure The methyl group in BDNPA increases its reactivity compared to BDNPF. researchgate.netMinor structural modifications can be used to tune the stability of this compound derivatives.
Temperature Higher temperatures accelerate degradation. doi.orgDeveloping derivatives with higher thermal decomposition temperatures.

Sustainable Synthetic Methodologies and Lifecycle Assessment in Nitro Compound Research

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. This is particularly relevant for the synthesis of energetic materials, which often involves hazardous reagents and produces significant waste. The development of sustainable synthetic methodologies for this compound is a key area of future research.

This includes exploring:

Greener Solvents: Replacing traditional chlorinated solvents with more environmentally benign alternatives. A patent for the synthesis of BDNPA describes a non-solvent process, highlighting a move towards more sustainable manufacturing. google.comgoogle.com

Catalysis: Developing highly efficient and recyclable catalysts to improve reaction rates and reduce waste.

Flow Chemistry: Utilizing continuous flow reactors to improve safety, control, and scalability of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste.

Beyond the synthesis itself, a holistic approach to sustainability requires a comprehensive Lifecycle Assessment (LCA) . An LCA evaluates the environmental impact of a product from "cradle to grave," including raw material extraction, manufacturing, use, and disposal. plasticseurope.orgmdpi.com For this compound, an LCA would quantify its environmental footprint in terms of energy consumption, greenhouse gas emissions, and ecotoxicity. Such an assessment would be invaluable for comparing the sustainability of different synthetic routes and for identifying opportunities for environmental improvement across the entire product lifecycle. While LCA studies have been conducted for other plasticizers, a dedicated assessment for this compound and related energetic plasticizers is a critical next step. aiche.orgbohrium.com

Table 4: Principles of Green Chemistry and their Application to this compound Synthesis

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing synthetic routes that minimize waste generation.
Atom Economy Maximizing the incorporation of atoms from reactants into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity.
Designing Safer Chemicals Designing products that are effective yet have minimal toxicity.
Safer Solvents and Auxiliaries Eliminating or replacing hazardous solvents with greener alternatives (e.g., non-solvent synthesis). google.comgoogle.com
Design for Energy Efficiency Conducting syntheses at ambient temperature and pressure where possible.
Use of Renewable Feedstocks Utilizing renewable starting materials.
Reduce Derivatives Minimizing the use of protecting groups to reduce reaction steps and waste.
Catalysis Using catalytic reagents in preference to stoichiometric reagents.
Design for Degradation Designing products that can break down into innocuous substances after use.
Real-time analysis for Pollution Prevention In-situ monitoring to prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing substances and forms of substances that minimize the potential for chemical accidents.

Q & A

Q. What are the key parameters influencing the free radical polymerization of 2,2-dinitropropyl acrylate (DNPA) in copolymer synthesis?

The polymerization of DNPA is highly sensitive to monomer feed ratio, initiator concentration (e.g., azobisisobutyronitrile, AIBN), and reaction time. For example, a 1:1 molar ratio of DNPA to comonomers (e.g., vinyl acetate or styrene) optimizes copolymer yield and energetic properties. Initiator concentrations between 0.5–1.5 wt% of total monomers balance reaction rate and molecular weight control. Reaction times of 12–24 hours at 60–70°C ensure >90% conversion . FTIR and ¹H NMR confirm copolymer structure, while DSC and TG assess thermal stability (decomposition onset >180°C) .

Q. How do copolymer compositions affect the mechanical properties of DNPA-based energetic binders?

Increasing DNPA content in copolymers enhances energy density but reduces flexibility. For DNPA-styrene copolymers, a 70% DNPA fraction achieves a balance between tensile strength (1.2–1.5 MPa) and elongation at break (~50%). Dynamic mechanical analysis (DMA) reveals glass transition temperatures (Tg) ranging from −20°C (high DNPA) to 40°C (high styrene), correlating with binder ductility .

Q. What analytical methods are recommended for characterizing DNPA monomer purity?

High-purity DNPA (>98%) is critical for polymerization. Gas chromatography (GC) with flame ionization detection quantifies residual impurities (<2%). FTIR confirms the absence of unreacted 2,2-dinitropropanol (precursor) by verifying the disappearance of O–H stretches (~3400 cm⁻¹) and presence of ester carbonyl peaks (1730–1750 cm⁻¹) .

Advanced Research Questions

Q. How do purification protocols for 2,2-dinitropropanol impact DNPA synthesis efficiency?

Impure 2,2-dinitropropanol (e.g., containing residual formaldehyde or nitration byproducts) reduces DNPA yield by 20–30%. Purification via deformylation (using H₂SO₄ and formaldehyde removal) followed by recrystallization in toluene at −10°C increases alcohol purity to >99%. This step minimizes side reactions during acrylation, improving monomer stability and polymer solubility in acetone .

Q. What mechanisms govern the thermal decomposition of DNPA-based copolymers, and how can stability be enhanced?

DNPA copolymers decompose via nitro group scission (onset at ~200°C), releasing NO₂ and forming carbonaceous residues. Kinetic studies using Kissinger analysis show activation energies (Ea) of 120–150 kJ/mol. Stabilizers like 2-nitrodiphenylamine (0.5–1.0 wt%) delay decomposition by scavenging free radicals, increasing onset temperatures by 15–20°C .

Q. What regulatory constraints apply to DNPA derivatives in international research collaborations?

DNPA-based plasticizers (e.g., BDNPA, BDNPF) are controlled under the Missile Technology Control Regime (MTCR) Annex and SCOMET lists due to their use in composite propellants. Export licenses are required for cross-border transfers. Researchers must document end-use declarations and avoid applications in military formulations unless explicitly authorized .

Q. How do solvent systems influence the morphology of DNPA-containing propellant coatings?

Ethyl acetate and acetone produce uniform coatings with porosity <5%, critical for burn-rate consistency. Solvent evaporation rates >0.5 mL/min (at 25°C) prevent binder agglomeration. SEM analysis reveals that slower-drying solvents (e.g., toluene) introduce microcracks, reducing mechanical integrity by 30% .

Methodological Recommendations

  • Synthesis Optimization: Use response surface methodology (RSM) to model monomer/initiator ratios and predict copolymer properties .
  • Data Contradiction Analysis: Cross-validate DSC and TG results with evolved gas analysis (EGA) to resolve discrepancies in decomposition pathways .
  • Regulatory Compliance: Consult the MTCR Handbook (2017) and SCOMET 2019 updates during experimental design to avoid non-compliant formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.